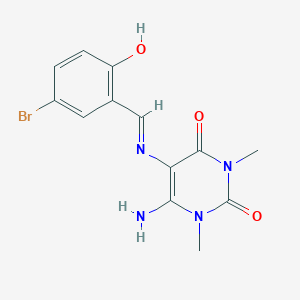
(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H13BrN4O3 and its molecular weight is 353.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to act as potential multi-targeted kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention, particularly in cancer treatment.
Mode of Action
This could result in alterations in cellular signaling pathways, affecting cell proliferation, survival, and other processes .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways involving cell growth, proliferation, and apoptosis .
Result of Action
Similar compounds have shown promising cytotoxic effects against different cancer cell lines . These effects could be due to the compound’s potential ability to inhibit kinase activity, thereby affecting cell growth and survival.
生物活性
(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine core with various functional groups, including amino and hydroxyl groups, which are known to influence biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C13H13BrN4O3, with a molecular weight of 353.176 g/mol. The compound's structure suggests potential interactions with biological targets due to the presence of the bromine atom and hydroxyl group.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Notably:
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance:
- MDA-MB-231 Cell Line : Compounds structurally related to this pyrimidine derivative demonstrated inhibitory effects on the MDA-MB-231 breast cancer cell line. The IC50 values for these compounds ranged from 27.6 μM to 50 μM .
Antimicrobial Activity
The compound may also display antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Antibacterial Tests : Inhibition zones were measured for various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), indicating moderate to strong antibacterial activity .
The mechanisms by which this compound exerts its biological effects may involve:
- DNA Interaction : Similar compounds have been shown to interfere with DNA replication by substituting thymine bases in the genetic code .
- Enzyme Inhibition : The presence of amino groups suggests potential inhibition of key enzymes involved in cellular processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing 5-bromo-2-hydroxybenzaldehyde and appropriate amines under reflux conditions.
- Modification Strategies : Exploring variations in substituents on the pyrimidine core to enhance biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Amino-1,3-dimethylpyrimidine-2,4-dione | Lacks bromine and hydroxy groups | Simpler structure; potential for different activity |
| 5-Bromo-2-hydroxybenzaldehyde | Contains hydroxy and bromo substituent | Focused on aromatic properties |
| 4-Aminoquinoline | Contains an amino group on a quinoline scaffold | Different heterocyclic structure |
This table illustrates how the unique combination of functional groups in this compound may contribute to its distinct biological profile.
属性
IUPAC Name |
6-amino-5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-17-11(15)10(12(20)18(2)13(17)21)16-6-7-5-8(14)3-4-9(7)19/h3-6,19H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXCXYWAILCLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=CC2=C(C=CC(=C2)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














